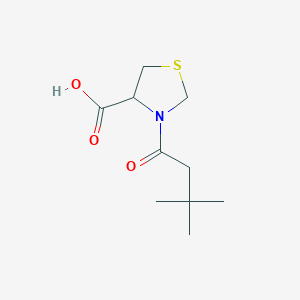

3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(3,3-dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3S/c1-10(2,3)4-8(12)11-6-15-5-7(11)9(13)14/h7H,4-6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKYKDYNVWTJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CSCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazolidine ring through the reaction of cysteine with an appropriate aldehyde or ketone. The 3,3-dimethylbutanoyl group can be introduced via acylation reactions using 3,3-dimethylbutanoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiazolidine ring to a more reduced form.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon or the thiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or reduced thiazolidine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as an important building block in organic synthesis, allowing chemists to create more complex molecules.

- Reagent in Organic Reactions: It is utilized as a reagent in various organic reactions due to its unique structural features that facilitate specific chemical transformations.

Biological Applications

- Enzyme Interactions: The structural characteristics of 3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid make it a candidate for studying enzyme interactions and protein-ligand binding. Its thiazolidine ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules.

- Potential Therapeutic Applications: Research indicates that compounds with similar structures may exhibit biological activities that could be harnessed for therapeutic purposes, including anti-inflammatory and antimicrobial effects .

Industrial Applications

- Specialty Chemicals Production: This compound can be employed in the synthesis of specialty chemicals and materials with unique properties. Its versatility allows for applications in various industries including pharmaceuticals and agrochemicals .

Case Study 1: Enzyme Inhibition Studies

A study investigated the potential of thiazolidine derivatives, including this compound, to inhibit specific enzymes related to metabolic disorders. The results indicated promising inhibitory activity against target enzymes, suggesting potential therapeutic applications in metabolic regulation.

Case Study 2: Synthesis of Novel Compounds

Researchers utilized this compound as a precursor in the synthesis of novel thiazolidine derivatives aimed at enhancing biological activity. The modifications led to improved binding affinity to target proteins, demonstrating its utility as a scaffold for drug development.

Mechanism of Action

The mechanism by which 3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazolidine ring and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the 3,3-dimethylbutanoyl group may influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Selected Thiazolidine Derivatives

Key Insights from Comparative Analysis

Substituent Position and Bioactivity :

- Nitro groups at the para-position (e.g., compound 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid) enhance antimicrobial activity, likely due to increased electron-withdrawing effects and membrane penetration .

- Halogenated substituents (e.g., chlorine) show moderate activity, suggesting weaker interactions with bacterial targets compared to nitro groups .

Chirality and Pharmacological Specificity :

- Stereochemistry plays a critical role in biological function. For example, pidotimod ((4R)-isomer) is clinically effective, while its enantiomer lacks activity .

Physicochemical Properties :

- Molecular weight and polarity vary significantly with substituents. For instance, methanesulfonylphenyl derivatives (MW: 315.37) are bulkier and less soluble than nitro-substituted analogs (MW: 252.25) .

- Purity and stability : Compounds like 3-(furan-2-carbonyl)-1,3-thiazolidine-2-thione are synthesized at 95% purity, indicating robust synthetic protocols .

Table 2: Physicochemical Data of Selected Compounds

Biological Activity

3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 1103859-83-1) is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the molecular formula C10H17NO3S and a molar mass of 231.31 g/mol. Its structure includes a thiazolidine ring, which is known for various pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO3S |

| Molar Mass | 231.31 g/mol |

| CAS Number | 1103859-83-1 |

| Structural Formula | Structural Formula |

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazolidine derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against various viruses, particularly Tobacco Mosaic Virus (TMV).

In vivo studies demonstrated that this compound showed an inhibitory rate of 51% for inactivation, 47% for curative activity, and 49% for protective activity at a concentration of 500 μg/mL . These results suggest that it may serve as a promising candidate for antiviral therapy against TMV .

Antifungal Activity

Thiazolidine derivatives have also been tested for antifungal properties. The compound displayed broad-spectrum fungicidal activity against several phytopathogenic fungi. Notably, it exhibited higher antifungal efficacy compared to commercial fungicides like carbendazim and chlorothalonil .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit viral assembly and interfere with protein interactions critical for viral replication . Molecular docking studies have indicated strong interactions with viral proteins, which could elucidate its antiviral mechanisms further.

Case Studies

-

Study on TMV Inhibition :

- Objective : To evaluate the antiviral efficacy against TMV.

- Methodology : In vivo assays were conducted using various concentrations of the compound.

- Results : The compound exhibited significant inhibitory effects compared to control groups.

-

Fungicidal Activity Assessment :

- Objective : To assess the antifungal properties against common plant pathogens.

- Methodology : Laboratory tests were performed to compare the compound's effectiveness with standard fungicides.

- Results : The compound outperformed several commercial fungicides in inhibiting fungal growth.

Q & A

Q. What established synthetic methodologies are available for 3-(3,3-Dimethylbutanoyl)-1,3-thiazolidine-4-carboxylic acid?

A common approach involves coupling 3,3-dimethylbutanoyl chloride with a thiazolidine-4-carboxylic acid precursor. For example, Boc-protected intermediates can be activated using EDCI/HOBt in dichloromethane, followed by deprotection with trifluoroacetic acid (TFA) to yield the final compound. This method achieves yields of 60–76% after purification via silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) . Critical steps include maintaining anhydrous conditions and monitoring reaction progress via TLC.

Q. How is the stereochemical configuration of this compound confirmed?

X-ray crystallography is the gold standard for determining absolute stereochemistry. For example, analogous thiazolidine derivatives (e.g., 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acids) have been structurally resolved, revealing intermolecular hydrogen bonds (O–H⋯O) that stabilize the crystal lattice . Chiral HPLC or polarimetry (e.g., [α]D = -135° to -155° in 6 M HCl) can also verify enantiomeric purity .

Q. What spectroscopic techniques are used for characterization?

- 1H NMR : Key signals include δ 1.2–1.4 ppm (dimethyl groups), δ 3.5–4.2 ppm (thiazolidine ring protons), and δ 5.1–5.3 ppm (carboxylic acid proton).

- MS : Molecular ion peaks (e.g., m/z 244.27 for C₉H₁₂N₂O₄S) and fragmentation patterns confirm molecular weight and functional groups .

- IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O–H, ~2500–3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can racemization be minimized during synthesis?

Racemization often occurs during acyl chloride coupling or acidic/basic workup. Strategies include:

Q. What structural modifications enhance biological activity in thiazolidine derivatives?

- Aryl substitutions : Introducing electron-withdrawing groups (e.g., 3,4,5-trimethoxyphenyl) improves antimicrobial activity by enhancing membrane penetration .

- Side-chain optimization : Amidation of the carboxylic acid group with long alkyl chains (e.g., octadecyl) increases lipophilicity and bioavailability .

- Chirality : The (4R) configuration in thiazolidine derivatives is critical for binding to biological targets like immune modulators .

Q. How should conflicting data on biological activity be addressed?

- Comparative assays : Use standardized protocols (e.g., MIC for antimicrobial studies) across labs.

- Structural analogs : Test derivatives with incremental modifications to isolate pharmacophore contributions.

- Meta-analysis : Reconcile discrepancies by evaluating assay conditions (e.g., pH, solvent) that may influence activity .

Q. What are common byproducts in thiazolidine synthesis, and how are they managed?

- Diastereomers : Arise from incomplete stereocontrol during coupling. Chiral chromatography or recrystallization resolves these .

- Oxidation products : Thiazolidine rings may oxidize to sulfoxides. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to mitigate this .

- Unreacted intermediates : Purification via column chromatography or preparative HPLC removes residual starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.